An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride
An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Substituted piperazines are a well-established class of compounds in pharmacology, forming the core scaffold of numerous approved drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile template for introducing various functionalities to modulate biological activity. The N-benzyl group, in particular, is a common motif in drug discovery, known for its ability to engage in cation-π interactions with target proteins and to influence the physicochemical properties of a molecule.[1] The presence of a butyl group at the 2-position of the piperazine ring introduces a lipophilic element that can impact potency, selectivity, and pharmacokinetic properties.
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, by combining these structural features, represents a valuable building block for the synthesis of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making it a key intermediate in the development of more complex molecules.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ | Calculated |
| Molecular Weight | 312.84 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
Synthesis and Purification
The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can be logically approached through a two-step process starting from the commercially available 2-butylpiperazine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Step 1: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate (Free Base)
The first step involves the selective protection of one of the nitrogen atoms of 2-butylpiperazine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure for the protection of amines.
Protocol:
-
Dissolve 2-butylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl 2-butylpiperazine-1-carboxylate.
Causality of Experimental Choices:
-
The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting material and prevent the reaction from proceeding.
-
The slow, dropwise addition of benzyl chloroformate at a low temperature helps to control the exothermicity of the reaction and minimize the formation of the di-protected by-product.
-
Column chromatography is a reliable method for purifying the mono-protected product from any unreacted starting material and the di-protected by-product.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Protocol:
-
Dissolve the purified benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate should form upon addition of the acid.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a solid.
Self-Validating System:
The formation of a precipitate upon the addition of ethereal HCl is a strong indication of successful salt formation. The identity and purity of the final product should be confirmed by the analytical methods described in the following section.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Caption: Analytical workflow for the characterization of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single major peak with a purity of >95%.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ corresponding to the molecular weight of the free base (C₁₆H₂₄N₂O₂), which is approximately 277.19.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule.
-
¹H NMR (in DMSO-d₆ or D₂O): Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ (around 5.1 ppm), multiplets for the piperazine ring protons, and signals for the butyl group (a triplet for the terminal CH₃ and multiplets for the other CH₂ groups).
-
¹³C NMR (in DMSO-d₆ or D₂O): Expected signals would include those for the carbonyl carbon of the Cbz group (around 155 ppm), aromatic carbons, the benzylic carbon, carbons of the piperazine ring, and carbons of the butyl group.
Potential Applications in Drug Discovery
The Benzyl 2-butylpiperazine-1-carboxylate hydrochloride scaffold is a promising starting point for the development of new drugs targeting a variety of biological systems. Piperazine derivatives have shown a wide range of pharmacological activities, and the specific substitutions in this molecule suggest several potential therapeutic areas for exploration.
-
Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act on CNS targets, such as dopamine and serotonin receptors.[3] The lipophilic butyl group may enhance blood-brain barrier penetration, making this scaffold suitable for developing agents for psychiatric and neurodegenerative diseases.
-
Antimicrobial and Antifungal Agents: Substituted piperazines have been investigated for their antimicrobial and antifungal properties.[4]
-
Anticancer Therapies: The piperazine moiety is present in several kinase inhibitors used in oncology.[5] This scaffold could be further functionalized to target specific kinases involved in cancer progression.
Safety and Handling
As a novel chemical entity, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is not available, the safety precautions for related piperazine derivatives should be followed.[6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
GHS Hazard Statements for Related Piperazine Compounds:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Conclusion
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a valuable chemical intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety information. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the therapeutic potential of this and related piperazine derivatives.
References
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Chem-Impex. 1-Boc-2-benzyl piperazine. [Link]
-
PubChem. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
